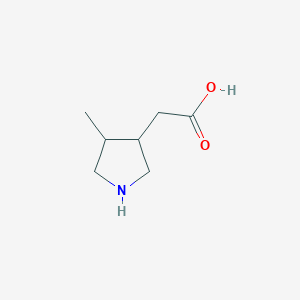![molecular formula C14H16N2OS B13201448 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide is a compound that features a unique combination of an amino group, a phenyl group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide can be achieved through several methods. One common approach involves the condensation of 2-thiophenemethylamine with a suitable phenyl-substituted acyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-phenylpropanamide: Lacks the thiophene ring, which may reduce its binding affinity to certain targets.
2-Amino-3-(thiophen-2-yl)propanamide: Lacks the phenyl group, which may affect its overall stability and reactivity.
N-[(Thiophen-2-yl)methyl]propanamide: Lacks the amino group, which may limit its ability to form hydrogen bonds.
Uniqueness
2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide is unique due to the presence of both the phenyl and thiophene groups, which enhance its binding affinity and specificity for certain molecular targets.
Propiedades
Fórmula molecular |
C14H16N2OS |
|---|---|
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C14H16N2OS/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12/h1-8,13H,9-10,15H2,(H,16,17) |
Clave InChI |
UBSZPRMSBCSQRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
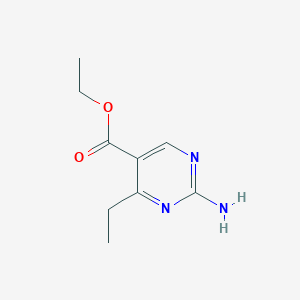
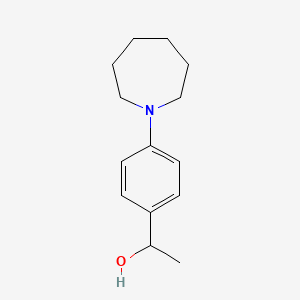
![([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)
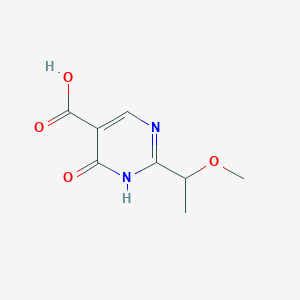
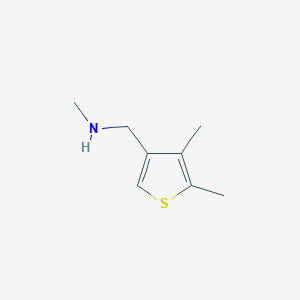
amine](/img/structure/B13201426.png)
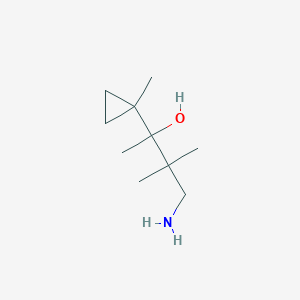
![2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide](/img/structure/B13201436.png)
![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)

